molecular formula C13H18O2 B028230 4-(Benzyloxy)cyclohexanol CAS No. 2976-80-9

4-(Benzyloxy)cyclohexanol

Cat. No.: B028230
CAS No.: 2976-80-9
M. Wt: 206.28 g/mol
InChI Key: GDGBMTDJFHTXID-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohexanol is an organic compound with the molecular formula C13H18O2. It is also known as 4-(Phenylmethoxy)cyclohexanol. This compound features a cyclohexanol ring substituted with a benzyloxy group at the 4-position. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)cyclohexanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced organic synthesis techniques. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-(Benzyloxy)cyclohexanol is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.

    Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the benzyloxy group.

    4-Hydroxycyclohexanol: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    Benzyl Alcohol: Contains a benzyl group but lacks the cyclohexanol ring.

Uniqueness

4-(Benzyloxy)cyclohexanol is unique due to the presence of both a cyclohexanol ring and a benzyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications that require these structural features.

Properties

IUPAC Name

4-phenylmethoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBMTDJFHTXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525288
Record name 4-(Benzyloxy)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-80-9
Record name 4-(Benzyloxy)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Benzyloxy)cyclohexanol
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Q & A

Q1: What is the significance of the synthesis of 4-(Benzyloxy)cyclohexanol as described in the research?

A1: The research focuses on the synthesis of this compound as a key intermediate in a multi-step chemical transformation. [] The paper describes a method for the partial benzylation of quinitol, resulting in the formation of this compound. [] This compound is then further reacted to produce methyl 5-benzyloxy-2-oxo-cyclohexylacetate, highlighting its utility as a building block for more complex molecules. []

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